molecular formula C7H14ClNO2 B6242918 Methyl 2-(3-aminocyclobutyl)acetate hydrochloride CAS No. 2378503-10-5

Methyl 2-(3-aminocyclobutyl)acetate hydrochloride

Cat. No.: B6242918
CAS No.: 2378503-10-5
M. Wt: 179.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-aminocyclobutyl)acetate hydrochloride is a cyclobutane-containing organic compound featuring a methyl ester group, a primary amine substituent on the cyclobutyl ring, and a hydrochloride salt. This structure enhances solubility in polar solvents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s synthesis likely involves esterification of 2-(3-aminocyclobutyl)acetic acid (EN300-393332) or functionalization of its acetamide derivative (EN300-393331) .

Properties

IUPAC Name

methyl 2-(3-aminocyclobutyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-5-2-6(8)3-5;/h5-6H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRPBBWOUPVSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361594-95-6, 2378503-10-5, 2126163-26-4
Record name rac-methyl 2-[(1r,3r)-3-aminocyclobutyl]acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl 2-[(1s,3s)-3-aminocyclobutyl]acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl 2-(3-aminocyclobutyl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of Methyl 2-(3-aminocyclobutyl)acetate hydrochloride involves several steps. One common method includes the reaction of (3-aminocyclobutyl)acetic acid with methanol in the presence of hydrochloric acid to form the ester . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-(3-aminocyclobutyl)acetate hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(3-aminocyclobutyl)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminocyclobutyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with various pathways .

Comparison with Similar Compounds

Research Implications

  • Cyclobutane vs.
  • Ester vs. Amide Stability : Methyl esters are more prone to hydrolysis under basic conditions than amides, necessitating careful storage and formulation .

Biological Activity

Methyl 2-(3-aminocyclobutyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H13ClN2O2
  • Molecular Weight : 176.64 g/mol
  • CAS Number : 2126163-26-4

The compound features a cyclobutane ring and an amino group, which contribute to its reactivity and interactions with biological targets. The ester group can undergo hydrolysis, releasing active metabolites that may influence various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Hydrogen Bonding : The amino group facilitates interactions with biomolecules, influencing their structure and function.
  • Enzyme Modulation : The compound can inhibit key enzymes involved in cancer signaling pathways, such as CDK9, which is crucial for cell cycle regulation .
  • Apoptosis Induction : Preliminary studies indicate that this compound may promote apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspase pathways .

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

  • Antitumor Activity :
    • In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against MDA-MB-231 breast cancer cells, with a notable induction of apoptosis .
    • A study reported that treatment with related compounds resulted in a significant increase in apoptotic signals in cancer cells, indicating potential for therapeutic applications .
  • Enzyme Inhibition :
    • The compound has been explored as an inhibitor of CDK9, which plays a critical role in regulating transcription and cell cycle progression. Inhibition of this enzyme could lead to reduced tumor growth .
  • Pharmacokinetic Properties :
    • This compound exhibits favorable pharmacokinetic properties, including high solubility at physiological pH and moderate plasma protein binding, which are essential for therapeutic efficacy .

Case Studies

Several studies have investigated the effects of this compound on cancer cells:

  • Study on MDA-MB-231 Cells :
    • Treatment with the compound led to a dose-dependent increase in apoptosis markers, such as activated caspase-3.
    • Cell cycle analysis indicated significant arrest at the G1 phase, suggesting that the compound effectively halts proliferation in these cells .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Antitumor ActivityInhibits proliferation and induces apoptosis in cancer cell lines
Enzyme InhibitionInhibits CDK9, affecting cell cycle regulation
PharmacokineticsHigh solubility and moderate plasma protein binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.